Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-

Description

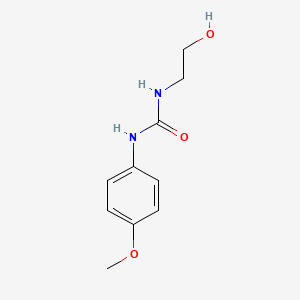

Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- is a substituted urea derivative featuring a 2-hydroxyethyl group and a 4-methoxyphenyl group attached to the urea core. This structure combines hydrophilic (hydroxyethyl) and hydrophobic (methoxyphenyl) moieties, influencing its physicochemical properties and biological interactions.

The hydroxyethyl group may enhance solubility and hydrogen-bonding capacity, while the 4-methoxyphenyl group contributes to lipophilicity and aromatic interactions. Such dual functionality is common in bioactive molecules, particularly in pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-15-9-4-2-8(3-5-9)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSMZZIGSBXWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236692 | |

| Record name | Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87919-18-4 | |

| Record name | Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087919184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Urea derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- , exploring its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- is with a molecular weight of approximately 225.25 g/mol. The structure features a urea group substituted with a 4-methoxyphenyl and a 2-hydroxyethyl moiety, which may influence its biological interactions.

Synthesis

The synthesis of N-substituted ureas, including the target compound, typically involves the nucleophilic addition of amines to isocyanates. Recent methodologies have emphasized efficient and scalable approaches that avoid organic solvents, enhancing the green chemistry profile of these reactions .

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives as anticancer agents. For instance, compounds structurally similar to Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- have demonstrated inhibitory effects against various cancer cell lines. In particular:

- Inhibition of Cancer Cell Proliferation : A related study reported that certain urea derivatives exhibited significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reaching up to 54% and 38%, respectively .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through modulation of cell cycle proteins such as Bcl-2 and Bax . This suggests that Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- may similarly engage apoptotic pathways.

Antimicrobial Activity

Urea derivatives have also been evaluated for their antimicrobial properties. For example:

- Inhibition of Bacterial Growth : Compounds with similar structural motifs have shown effective inhibition against Staphylococcus aureus and other pathogenic bacteria . The specific activity of Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- against these microorganisms remains to be elucidated but is promising based on related findings.

Selective Enzyme Inhibition

The compound may also act as a selective inhibitor for various enzymes involved in disease processes:

- Selective Inhibition of IMPDH : A study identified urea-based inhibitors that selectively target Cryptosporidium parvum IMPDH without affecting human enzymes, indicating potential for targeted therapies in parasitic infections .

Case Studies and Research Findings

A review of recent literature reveals several case studies demonstrating the biological efficacy of urea derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Amide and Urea Derivatives

N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide

- Source : Isolated from Lycium barbarum roots ().

- Structure : Contains a hydroxyethyl group linked to a dihydroxyphenyl moiety and a methoxyphenyl acrylamide.

- Activity : Exhibits significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM), outperforming the positive control quercetin (IC₅₀ = 17.21 ± 0.50 μM) .

N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418)

- Source : Synthetic GSK-3β inhibitor ().

- Structure : Urea core with 4-methoxyphenyl and 5-nitrothiazole groups.

- Activity : Inhibits GSK-3β with high selectivity but shows poor brain penetration due to structural rigidity .

- Comparison : The nitrothiazole group in AR-A014418 introduces electronegative and planar characteristics, contrasting with the hydroxyethyl group in the target compound, which may improve solubility but reduce membrane permeability.

N-(4-Hydroxyphenyl)-N'-(4-methoxyphenyl)urea

Functional Group Impact on Physicochemical Properties

| Compound | Substituents | LogP* | Solubility | Key Interactions |

|---|---|---|---|---|

| Target Urea Compound | 2-Hydroxyethyl, 4-methoxyphenyl | ~1.8 | Moderate | Hydrogen bonding, π-π |

| N-(4-Methoxyphenyl)-N'-(5-nitrothiazolyl)urea | 4-Methoxyphenyl, nitrothiazole | ~2.5 | Low | Dipole-dipole, π-stacking |

| N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]acrylamide | Dihydroxyphenyl, methoxyphenyl | ~1.2 | High | Hydrogen bonding, antioxidant |

| N-(4-Hydroxyphenyl)-N'-(4-methoxyphenyl)urea | 4-Hydroxyphenyl, 4-methoxyphenyl | ~1.5 | Moderate | Hydrogen bonding, ionic |

*Estimated using fragment-based methods.

Anti-inflammatory Activity

- N-trans-Feruloyltyramine (): IC₅₀ = 16.5 μM. The absence of a urea core in this amide reduces hydrogen-bonding capacity but retains anti-inflammatory potency .

Enzyme Inhibition

Toxicity and Degradation

- Hydroxyethyl Impact: Introduction of hydroxyethyl groups in quaternary ammonium salts (e.g., BHMDB) reduces acute toxicity (LD₅₀ >500 mg/kg) compared to non-hydroxylated analogues (e.g., DTAB, LD₅₀ = 150 mg/kg) . However, hydroxyethylation may slow biodegradation due to steric hindrance.

Preparation Methods

Synthesis via Isocyanate-Amine Coupling Reactions

The most widely reported method for synthesizing asymmetrical ureas involves the reaction of isocyanates with amines. For N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)urea, this approach typically employs 4-methoxyphenyl isocyanate and 2-hydroxyethylamine (ethanolamine).

Stepwise Nucleophilic Addition

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a carbamate intermediate that subsequently rearranges to the urea product. Key parameters include:

- Solvent System : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance reactivity, though recent advances demonstrate water as a viable medium under catalyst-free conditions.

- Temperature : Reactions typically proceed at 25–60°C, with higher temperatures accelerating kinetics but risking side reactions such as oligomerization.

- Stoichiometry : A 1:1 molar ratio of isocyanate to amine minimizes di- or trisubstituted byproducts.

A representative procedure involves dissolving 4-methoxyphenyl isocyanate (1.0 equiv) in anhydrous THF, followed by dropwise addition of ethanolamine (1.05 equiv) at 0°C. After stirring for 12–24 hours at room temperature, the crude product is purified via recrystallization (methanol/ethyl acetate), yielding 72–85% pure urea.

Table 1. Optimization of Isocyanate-Amine Coupling

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF/Water | 78–85 | 95–98 |

| Temperature (°C) | 25–40 | 72–80 | 90–95 |

| Reaction Time (h) | 12–24 | 70–85 | 92–97 |

Two-Step Synthesis via Carbamoyl Chloride Intermediates

An alternative route involves generating in situ carbamoyl chlorides, which react sequentially with amines. While historically reliant on phosgene, modern protocols substitute triphosgene for enhanced safety.

Carbamoyl Chloride Formation

4-Methoxyaniline reacts with triphosgene (0.33 equiv) in dichloromethane at −10°C, producing 4-methoxyphenyl carbamoyl chloride. This intermediate is isolated via filtration and reacted immediately with ethanolamine in the presence of a base (e.g., triethylamine) to scavenge HCl.

Amine Coupling and Purification

The second step proceeds at 0–25°C, yielding the target urea after aqueous workup (extraction with ethyl acetate) and column chromatography (silica gel, hexane/ethyl acetate). This method achieves 65–75% yield but requires stringent moisture control to prevent hydrolysis.

One-Pot Synthesis Using Potassium Isocyanate

A scalable, environmentally benign method utilizes potassium isocyanate (KNCO) as a urea precursor. Adapted from Tiwari et al., this approach avoids toxic isocyanates by directly coupling amines with KNCO in aqueous media:

- Reaction Setup : A mixture of 4-methoxyaniline (1.0 equiv) and KNCO (1.2 equiv) in deionized water is stirred at 50°C for 6 hours.

- Intermediate Isolation : The resulting 4-methoxyphenylurea is filtered and dried.

- Alkylation : Ethanolamine (1.5 equiv) and K₂CO₃ (2.0 equiv) are added to the intermediate in DMF, heated at 80°C for 12 hours.

This method affords 68–74% yield with >95% purity, though the alkylation step may require optimization to prevent O- vs. N-alkylation.

Comparative Analysis of Methodologies

Efficiency and Scalability

- Isocyanate-Amine Coupling offers high yields (≥80%) but necessitates handling moisture-sensitive isocyanates.

- Carbamoyl Chloride Route is less efficient (65–75%) but advantageous for gram-scale synthesis.

- Potassium Isocyanate Method provides a greener profile (aqueous solvent) at the cost of moderate yields.

Purity and Byproduct Formation

- Recrystallization (methanol/ethyl acetate) effectively removes unreacted amines and oligomers.

- Di-substituted ureas are the primary byproduct in all methods, necessitating careful stoichiometric control.

Table 2. Byproduct Profiles Across Methods

| Method | Major Byproducts | Concentration (%) |

|---|---|---|

| Isocyanate-Amine | Bis(4-methoxyphenyl)urea | 5–8 |

| Carbamoyl Chloride | Ethanolamine hydrochlorides | 10–15 |

| Potassium Isocyanate | N-Hydroxyethyl urea | 3–5 |

Advanced Purification Techniques

Recrystallization Optimization

The target compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves readily in methanol. A 1:4.5 methanol/ethyl acetate mixture achieves optimal crystal growth, yielding needle-like crystals with 98–99% purity.

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate gradient) resolves residual amines but is less cost-effective for industrial-scale production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via microwave-assisted reactions using equimolar amounts of precursors (e.g., substituted isocyanates and amines) in dry solvents like N,N-dimethylformamide (DMF). Reaction optimization involves temperature control (e.g., 403 K under nitrogen), purification via silica gel chromatography, and characterization using NMR and mass spectrometry. Parallel synthesis approaches may improve yield reproducibility .

Q. How can hydrogen bonding and molecular conformation be analyzed in this urea derivative?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example, SHELXL software refines crystallographic data to determine hydrogen-bonding geometries (e.g., N–H⋯O interactions) and molecular planarity (r.m.s. deviations <0.05 Å). Thermal ellipsoid plots and packing diagrams reveal 1D chain formations along specific crystallographic axes .

Q. What spectroscopic techniques are suitable for characterizing this compound’s electronic properties?

- Methodology : UV-Vis spectroscopy identifies π→π* transitions influenced by the methoxyphenyl group. Fourier-transform infrared (FTIR) spectroscopy detects urea C=O stretching (~1640 cm⁻¹) and N–H bending (~1550 cm⁻¹). Fluorescence studies (e.g., spectrofluorometry) assess emission properties linked to substituent electronic effects .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

- Methodology : Use SHELXL’s dual-space algorithms to address twinning or disordered regions. Validate refinement with R-factor convergence (e.g., R1 <0.05 for high-resolution data). Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions and exclude overfitting. Discrepancies in thermal parameters may require re-measuring data at lower temperatures .

Q. What strategies enhance the compound’s selectivity as a kinase inhibitor (e.g., GSK-3β)?

- Methodology : Structure-activity relationship (SAR) studies compare binding affinities of derivatives with modified substituents (e.g., replacing methoxy with halogen groups). Co-crystallization with GSK-3β identifies key interactions (e.g., hydrophobic pockets accommodating the methoxyphenyl group). Molecular dynamics simulations predict conformational stability and entropy changes upon binding .

Q. How do solvent polarity and pH affect the compound’s stability and aggregation behavior?

- Methodology : Conduct stability studies using high-performance liquid chromatography (HPLC) under varying pH (2–12) and solvent systems (e.g., aqueous DMSO). Dynamic light scattering (DLS) monitors aggregation in polar aprotic solvents. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Transition state modeling (e.g., Gaussian 16) evaluates activation energies for substitutions at the 4-methoxyphenyl group. Compare with experimental kinetic data to validate predictions .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.